N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide chemical structure and properties
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide chemical structure and properties
Topic: N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]
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Executive Summary
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide represents a specialized chemical scaffold within the aminoindane class of compounds.[1] Structurally characterized by a rigid 2,3-dihydro-1H-indene (indane) core substituted with an ethyl group at the C2 position and a benzamide moiety at the C1 position, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically Melatonin (MT1/MT2) receptors.[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and theoretical pharmacological profile, serving as a reference for researchers investigating rigidified phenethylamine analogs and non-indolic melatonin agonists.
Chemical Identity and Structural Analysis[1][2][3][4]
The molecule functions as a lipophilic, conformationally restricted analog of melatonin and N-acetylserotonin. Its rigidity, provided by the indane ring, reduces the entropic cost of binding to receptor active sites compared to flexible linear analogs.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide |
| Common Scaffolds | 2-Aminoindane derivative, Benzamide |
| Molecular Formula | C₁₈H₁₉NO |
| Molecular Weight | 265.35 g/mol |
| Chiral Centers | C1 and C2 (Four potential stereoisomers: cis-1S,2R; cis-1R,2S; trans-1S,2S; trans-1R,2R) |
Structural Pharmacophore
The structure can be dissected into three pharmacophoric elements critical for biological interaction:
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Indane Core (Lipophilic Domain A): Mimics the indole ring of melatonin, engaging in
- stacking interactions (e.g., with Phe residues in TM domains).[1] -
Amide Linker (H-Bond Domain): The carbonyl oxygen and amide nitrogen act as hydrogen bond acceptor and donor, respectively, critical for receptor activation (analogous to the acetamide of melatonin).[1]
-
2-Ethyl Substituent (Lipophilic Domain B): Provides steric bulk that fills specific hydrophobic pockets in the receptor, modulating selectivity (similar to the role of the ethyl group in Ramelteon).[1]
Physicochemical Properties (Calculated)
Note: Values are derived from consensus computational models (ACD/Labs, ChemAxon) for the trans-isomer, as experimental data for this specific derivative is sparse in open literature.
| Property | Value | Interpretation |
| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.[1] |
| Polar Surface Area (PSA) | 29.1 Ų | Low PSA (<90 Ų) correlates with excellent CNS penetration.[1] |
| H-Bond Donors | 1 | Amide NH.[1] |
| H-Bond Acceptors | 1 | Amide Carbonyl (C=O).[1] |
| Predicted Solubility | Low (Water) | Soluble in DMSO, Ethanol, DCM, and Chloroform. |
| pKa (Conjugate Acid) | ~ -1.5 (Amide) | Neutral at physiological pH; not ionizable under standard biological conditions.[1] |
Synthetic Methodology
The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically follows a convergent pathway. The critical step is the establishment of the relative stereochemistry (cis vs. trans) at the C1 and C2 positions of the indane ring.[1]
Synthetic Pathway Diagram[1]
Caption: Convergent synthesis starting from 1-indanone. The reduction step (Step 2 -> Amine) determines the cis/trans diastereomeric ratio.[1]
Detailed Protocol: Amide Coupling (Final Step)
This protocol assumes the availability of the precursor 2-ethyl-2,3-dihydro-1H-inden-1-amine .[1]
Reagents:
-
2-Ethyl-2,3-dihydro-1H-inden-1-amine (1.0 eq)[1]
-
Benzoyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add benzoyl chloride (1.1 mmol) diluted in 2 mL DCM over 10 minutes. The reaction is exothermic; maintain temperature <5°C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1]
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target benzamide as a white/off-white solid.[1]
Pharmacological Profile & Applications[1][2][3]
Target Class: Melatonin Receptors (MT1/MT2)
This molecule is a structural analog of Ramelteon and Agomelatine .[1] The N-acyl 2-aminoindane scaffold is a privileged structure for MT1/MT2 agonism.[1]
-
Mechanism: The benzamide moiety mimics the acetamide group of melatonin.[1] The aromatic indane ring mimics the indole core.[1]
-
Binding Pocket: The amide carbonyl forms a hydrogen bond with specific residues (e.g., Ser110/114 in MT1) in the receptor's orthosteric site.[1] The 2-ethyl group occupies a hydrophobic accessory pocket, often enhancing binding affinity (
) and functional potency ( ).[1] -
Selectivity: Depending on the stereochemistry (cis vs. trans), these analogs can exhibit selectivity for MT2 over MT1, which is valuable for researching circadian rhythm regulation vs. sleep promotion.[1]
Biological Signaling Pathway[1][2]
Caption: Predicted signaling cascade upon binding of the ligand to Melatonin GPCRs, leading to G_i-mediated cAMP suppression.[1]
Safety and Handling
As a research chemical with high lipophilicity and CNS activity potential, strict safety protocols are required.
-
Hazard Classification (Predicted): Acute Toxicity (Oral), Skin Irritant.[1]
-
Handling: Use a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid inhalation of dusts.[1]
-
Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1]
References
-
Zlotos, D. P., et al. (2014).[1] Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders.[1][2][3] Journal of Medicinal Chemistry.[1] Link[1]
-
Uchikawa, O., et al. (2002).[1] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists.[1] Journal of Medicinal Chemistry (Describing the Ramelteon scaffold).[1] Link[1]
-
Rivara, S., et al. (2007).[1] Melatonin receptor agonists: structure-activity relationships and therapeutic potential.[1][2][3] Current Topics in Medicinal Chemistry. Link
-
PubChem Compound Summary. 2-Aminoindane Derivatives and Benzamides.[1] National Library of Medicine.[1] Link
